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Compound of Interest

Compound Name: 6-Ketocholestanol

Cat. No.: B014227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Ketocholestanol, an oxidized derivative of cholesterol, is a significant bioactive lipid that

modulates crucial cellular processes. This technical guide provides an in-depth overview of its

chemical structure, physicochemical properties, and biological functions. Particular focus is

given to its role as a mitochondrial recoupler and its influence on membrane electrostatics and

lipid metabolism. Detailed experimental protocols for its synthesis and key biological assays

are provided to facilitate further research and application in drug development.

Chemical Identity and Structure
6-Ketocholestanol, also known as 3β-Hydroxy-5α-cholestan-6-one, is a C27 steroid

characterized by a cholestane skeleton. A hydroxyl group is positioned at C-3 in the β-

configuration, and a ketone group is located at C-6. The junction between the A and B rings is a

trans-fused (5α) configuration.
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Identifier Value

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-

10,13-dimethyl-17-[(2R)-6-methylheptan-2-

yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-

tetradecahydrocyclopenta[a]phenanthren-6-one

Synonyms
6-Oxocholestanol, 5α-Cholestan-3β-ol-6-one,

3β-Hydroxy-5α-cholestan-6-one

CAS Number 1175-06-0[1]

Molecular Formula C₂₇H₄₆O₂[1]

Molecular Weight 402.65 g/mol [1]

InChI Key JQMQKOQOLPGBBE-ZNCJEFCDSA-N

SMILES

C--INVALID-LINK--

[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@

H]2CC(=O)[C@@H]4[C@@]3(CC--INVALID-

LINK--O)C)C

Physicochemical Properties
A summary of the known physical and chemical properties of 6-Ketocholestanol is presented

below. These properties are essential for its handling, formulation, and analytical

characterization.

Property Value Reference

Physical State Solid Sigma-Aldrich

Melting Point 140 - 142 °C [2][3]

Solubility
DMSO: 100 mg/mL (248.35

mM)
GlpBio

Kovats Retention Index
3340 (Standard non-polar

column)
NIST

Collision Cross Section 198.18 Å² ([M+Na]⁺) PubChem
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Spectral Data
The following tables summarize the key spectral features of 6-Ketocholestanol, which are

critical for its identification and structural elucidation.

3.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Assignment

3.61 m H-3

2.40 - 2.20 m H-5, H-7

0.91 d C-21 Methyl

0.87 d C-26/C-27 Methyls

0.67 s C-18 Methyl

Data sourced from the Human Metabolome Database (HMDB).

3.2. ¹³C NMR Spectroscopy (CDCl₃)

Chemical Shift (ppm) Assignment

212.1 C-6

70.9 C-3

56.4 C-14

54.1 C-17

44.8 C-5

42.6 C-13

12.1 C-18

Data sourced from PubChem.

3.3. Mass Spectrometry (GC-MS, 70 eV)
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m/z Relative Intensity Assignment

402 High [M]⁺

387 Moderate [M-CH₃]⁺

384 High [M-H₂O]⁺

287 Moderate Fission of side chain

247 High Fission of D-ring

Data sourced from NIST Mass Spectrometry Data Center.

3.4. Infrared Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch

2950 - 2850 Strong C-H Stretch

~1710 Strong C=O Stretch (Ketone)

~1050 Strong C-O Stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Biological Properties and Signaling Pathways
6-Ketocholestanol exhibits significant biological activities, primarily related to mitochondrial

function and lipid metabolism.

4.1. Mitochondrial Recoupling

6-Ketocholestanol acts as a mitochondrial recoupler, meaning it can counteract the effects of

uncoupling agents like CCCP and SF6847.[4][5] Uncouplers dissipate the proton gradient

across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. 6-
Ketocholestanol is proposed to restore this gradient, at least partially, by increasing the

membrane dipole potential.[4] This effect is transient and dependent on the concentration of
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the uncoupling agent. Recent studies suggest that the recoupling action may also involve the

inhibition of respiratory complex I.[5]

4.2. Modulation of Membrane Dipole Potential

The presence of the C-6 ketone group significantly alters the electrostatic properties of 6-
Ketocholestanol compared to cholesterol. It increases the dipole potential within the lipid

bilayer.[4] This is a critical aspect of its mechanism of action, as changes in membrane dipole

potential can influence the activity of membrane-bound proteins and the transport of ions. The

fluorescent probe di-8-ANEPPS is sensitive to these changes and can be used to measure the

effect of 6-Ketocholestanol on membrane electrostatics.[6]

4.3. Regulation of Lipid Metabolism via SREBP

6-Ketocholestanol plays a role in regulating lipid homeostasis. In HepG2 cells, it has been

shown to suppress the accumulation of lipids by downregulating the expression of lipogenic

genes, most notably Fatty Acid Synthase (FASN).[7][8] This suppression is mediated through

the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The effect of 6-
Ketocholestanol on FASN promoter activity is dependent on a functional SREBP binding site.

[7][8]

Endoplasmic Reticulum

Golgi Apparatus Nucleus

SREBP-SCAP
Complex S1PTransport to Golgi

Insig

S2P
Cleavage 1

nSREBP
(Active Fragment)

Cleavage 2
Sterol Regulatory
Element (SRE)

Transport to Nucleus FASN Gene

Binds & Activates
Transcription Fatty Acid

Synthase
Translation6-Ketocholestanol Inhibits transport Lipid

Accumulation

Click to download full resolution via product page

Caption: Modulation of the SREBP pathway by 6-Ketocholestanol.
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Experimental Protocols
5.1. Synthesis of 3β-Hydroxy-5α-cholestan-6-one

This protocol describes a four-step synthesis starting from cholesteryl acetate.[9]

Materials:

Cholesteryl acetate

Potassium permanganate (KMnO₄)

Ferric sulfate (Fe₂(SO₄)₃)

Dichloromethane (CH₂Cl₂)

tert-Butyl alcohol

Hydrobromic acid (HBr, aq.)

Jones reagent (CrO₃ in H₂SO₄)

Silica gel

Zinc dust

Acetic acid

Potassium hydroxide (KOH)

Methanol

Procedure:

β-Epoxidation: Dissolve cholesteryl acetate in a mixture of CH₂Cl₂, tert-butyl alcohol, and

water. Add KMnO₄ and Fe₂(SO₄)₃ and stir until the reaction is complete (monitored by TLC).

This selectively forms the 5,6β-epoxide.
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Bromohydrin Formation: Without isolating the epoxide, add aqueous HBr to the reaction

mixture. The oxirane ring is regioselectively opened to form the 3β-acetoxy-5α-bromo-6β-

hydroxycholestane.

Oxidation: Add Jones reagent supported on silica gel to the mixture to oxidize the 6β-

hydroxyl group to a ketone, yielding 3β-acetoxy-5α-bromo-cholestan-6-one. This three-

reaction sequence can be performed in a "one-pot" fashion. After workup, the crude

bromoketone can be purified.

Debromination and Saponification: Reflux the purified bromoketone with zinc dust in acetic

acid to remove the bromine and yield 3β-acetoxy-5α-cholestan-6-one. Subsequently,

saponify the acetate group using KOH in methanol to afford the final product, 3β-hydroxy-5α-

cholestan-6-one (6-Ketocholestanol). Purify by column chromatography or recrystallization.
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(KMnO₄, Fe₂(SO₄)₃)

2. Bromohydrin Formation
(aq. HBr)

3. Oxidation
(Jones Reagent)
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cholestan-6-one

4. Debromination
(Zn, Acetic Acid)

5. Saponification
(KOH, Methanol) 6-Ketocholestanol

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Ketocholestanol.

5.2. Measurement of Mitochondrial Recoupling

This protocol provides a general method to assess the recoupling activity of 6-
Ketocholestanol in isolated mitochondria using an oxygen consumption assay.

Materials:

Isolated rat liver mitochondria (see protocol by Agilent or similar)

Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA)

Substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

ADP

Uncoupler (e.g., CCCP or SF6847)
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6-Ketocholestanol stock solution in ethanol or DMSO

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue by differential

centrifugation. Determine protein concentration using a BCA or Bradford assay.

Baseline Respiration: Add isolated mitochondria (e.g., 0.5 mg/mL) to the respirometer

chamber containing air-saturated respiration buffer at a controlled temperature (e.g., 30°C).

State 2 Respiration: Add mitochondrial substrates (e.g., 10 mM glutamate, 2 mM malate) to

initiate basal (State 2) respiration.

State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to measure

phosphorylating (State 3) respiration.

Uncoupling: Once the ADP is consumed and mitochondria return to a non-phosphorylating

state (State 4), add a carefully titrated amount of an uncoupler (e.g., 100 nM CCCP) to

induce maximal, uncontrolled respiration.

Recoupling Assay: To the uncoupled mitochondria, add 6-Ketocholestanol (e.g., 1-10 µM)

and monitor the oxygen consumption rate. A decrease in the respiration rate back towards

the State 4 level indicates a recoupling effect.

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as a

measure of mitochondrial coupling. Compare the oxygen consumption rates before and after

the addition of 6-Ketocholestanol in the presence of the uncoupler to quantify the

recoupling effect.

5.3. Analysis of SREBP-Dependent FASN Expression

This protocol is based on studies in HepG2 cells to determine the effect of 6-Ketocholestanol
on FASN gene expression.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HepG2 cells

Cell culture medium (e.g., DMEM with 10% FBS)

6-Ketocholestanol

LXR agonist (e.g., TO901317) as a positive control

RNA extraction kit

qRT-PCR reagents and instrument

Luciferase reporter plasmids (pGL3-FASN promoter)

Transfection reagent

Procedure:

Cell Culture and Treatment: Culture HepG2 cells to ~70% confluency. Treat cells with varying

concentrations of 6-Ketocholestanol (e.g., 1-10 µM) or vehicle control for 24 hours.

RNA Extraction and qRT-PCR: Extract total RNA from the treated cells. Synthesize cDNA

and perform quantitative real-time PCR (qRT-PCR) using primers specific for FASN, SREBP-

1c, and a housekeeping gene (e.g., GAPDH) for normalization.

Promoter Activity Assay (Luciferase Assay):

Co-transfect HepG2 cells with a luciferase reporter plasmid containing the FASN gene

promoter and a control plasmid (e.g., Renilla luciferase).

After transfection, treat the cells with 6-Ketocholestanol as described in step 1.

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase

assay system.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/product/b014227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For qRT-PCR, calculate the relative mRNA expression of FASN and SREBP-1c using the

ΔΔCt method.

For the luciferase assay, normalize the firefly luciferase activity to the Renilla luciferase

activity. Express the results as a fold change relative to the vehicle-treated control. A

decrease in relative luciferase activity indicates suppression of FASN promoter activity.

Conclusion
6-Ketocholestanol is a multifaceted oxysterol with significant potential in biomedical research.

Its ability to modulate mitochondrial function, alter membrane properties, and regulate lipid

metabolism highlights its importance as a signaling molecule. The technical information and

detailed protocols provided in this guide offer a foundation for researchers to further explore the

therapeutic and physiological implications of 6-Ketocholestanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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